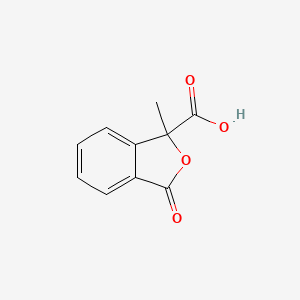
3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one
Übersicht
Beschreibung
3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C13H11N3OS and its molecular weight is 257.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : Compounds derived from "3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one" have been synthesized and tested for their antimicrobial activities. These compounds have shown promising results against different microorganisms, suggesting potential use in developing new antimicrobial agents (Abdelhamid et al., 2010).
Diverse Synthesis Applications : The compound has been used to synthesize a variety of structures, such as 5-aryl-4,5-dihydro-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-1-(4-phenylthiazol-2-yl)pyrazoles. These derivatives have been characterized using MS, IR, CHN, and 1H NMR spectra data, indicating the compound's versatility in chemical synthesis (Dong et al., 2011).
Crystal Structure Analysis : Studies have also focused on the crystal structure analysis of derivatives of this compound, providing insights into their molecular and electronic structures, which is crucial for material science and drug design (Portilla et al., 2007).
Antibacterial Evaluation : Certain derivatives of "this compound" have been synthesized and evaluated for their antibacterial activities. Some of these compounds have displayed promising antibacterial activities against different bacterial strains (Chopde et al., 2012).
Biological Activity Studies : Research on derivatives of this compound includes studies on their affinities to anti-apoptotic Bcl-2 family proteins, indicating potential applications in cancer research and drug development (Shi et al., 2013).
Synthesis of Dyes and Biological Agents : Further studies involve the synthesis of azo and bisazo dyes derived from 5-pyrazolones, which are related to this compound. These dyes have shown dyeing properties and potential biological activities (Bagdatli et al., 2012).
Detection in Living Cells : A specific derivative of this compound has been used to create a sensitive probe for the detection of Cr3+ ions, with applications in biological imaging and living cell detection (Mani et al., 2018).
Apoptosis Induction and Anti-infective Properties : Certain derivatives have been synthesized and evaluated as apoptosis inducers and anti-infective agents. These compounds have shown significant effects on inducing apoptosis in tested cells, along with antibacterial and antimalarial activities (Bansal et al., 2020).
Eigenschaften
IUPAC Name |
5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-9-7-12(17)16(15-9)13-14-11(8-18-13)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQONNCZPOHEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7625545.png)
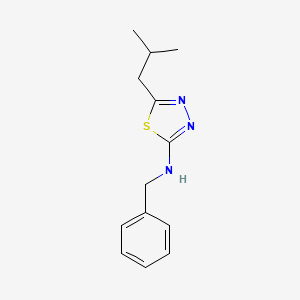
![N~2~-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-furamide](/img/structure/B7625554.png)
![N~1~-(3-{[4-anilino-1-(3,4-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]sulfanyl}phenyl)-4-fluorobenzamide](/img/structure/B7625557.png)
![3-({[4-(4-ethylpiperazino)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-N-(3-pyridylmethyl)benzamide](/img/structure/B7625563.png)
![N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-fluorobenzamide](/img/structure/B7625568.png)
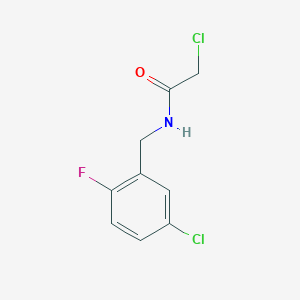
![N-[(4-bromophenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B7625578.png)
![1-(4-Acetylpiperazin-1-yl)-2-[[4-methyl-5-(2-methylfuran-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7625585.png)
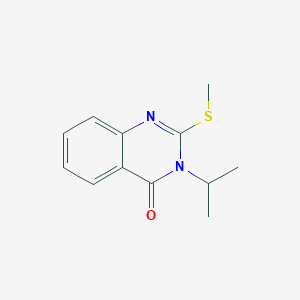
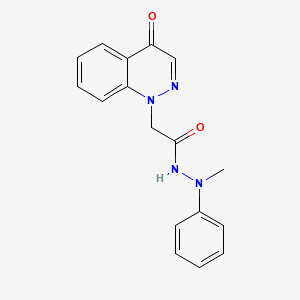

![(2S)-1-[[2-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7625621.png)
